molecular formula C8H14ClNO2 B13479732 Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Cat. No.: B13479732
M. Wt: 191.65 g/mol
InChI Key: PUQSZVNVTFTNCK-UHFFFAOYSA-N
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Description

Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves the use of photochemistry. One efficient and modular approach is based on [2 + 2] cycloaddition reactions. This method allows for the creation of new building blocks that can be further derivatized through numerous transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using specialized equipment, and ensuring the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride
  • Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Uniqueness

Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields where structural specificity is crucial .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(9)4-5-2-6(8)3-5;/h5-6H,2-4,9H2,1H3;1H

InChI Key

PUQSZVNVTFTNCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2CC1C2)N.Cl

Origin of Product

United States

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